molecular formula C9H18N2O B1275225 4-(Pyrrolidin-2-ylmethyl)morpholine CAS No. 215503-90-5

4-(Pyrrolidin-2-ylmethyl)morpholine

Cat. No. B1275225
M. Wt: 170.25 g/mol
InChI Key: UUUSROHBEMVRKP-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethyl)morpholine is a compound that features both morpholine and pyrrolidine moieties. Morpholine is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms, which is often used as a chemical building block or solvent. Pyrrolidine is a secondary amine with a five-membered ring structure. The combination of these two structures in 4-(Pyrrolidin-2-ylmethyl)morpholine suggests potential applications in medicinal chemistry and organic synthesis due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, the Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with good yields, starting from bromoquinoline precursors and heteroarylamines . Another approach involves the reaction of ethyl bromopyruvate with pyrrolidine, leading to tetrahydroindole derivatives . Additionally, a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, which could be related to the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various techniques. For example, DFT calculations have been performed to determine the molecular geometry, vibrational frequencies, and chemical shift values of a compound with a morpholine moiety . X-ray diffraction analysis has been used to fully characterize the molecular structure of a morpholinopyrrole . These studies provide insights into the molecular structure of 4-(Pyrrolidin-2-ylmethyl)morpholine.

Chemical Reactions Analysis

The chemical reactivity of morpholine and pyrrolidine derivatives has been explored in various reactions. Pyrolysis of triazolines containing a morpholine group can lead to the formation of pyrrole derivatives . Additionally, the reactivity of dihydrotriazoles with a morpholine group has been studied, leading to pyrrole-fused pyran-2-one derivatives . These reactions highlight the potential chemical transformations that 4-(Pyrrolidin-2-ylmethyl)morpholine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and pyrrolidine derivatives have been investigated. For instance, the crystal structure of a morpholine-containing compound reveals that the morpholine ring adopts a chair conformation . In another study, the crystal structure of a benzimidazole derivative with a morpholine ring shows that the morpholine adopts a chair conformation, and the pyrrolidine ring adopts an envelope conformation . These findings provide a basis for understanding the physical and chemical properties of 4-(Pyrrolidin-2-ylmethyl)morpholine.

Scientific Research Applications

Antitubercular and Antifungal Activity

Research indicates that compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine have shown potential in antitubercular and antifungal activities. Studies involved synthesizing and evaluating derivatives, demonstrating promising antitubercular and antifungal properties (Syed, Ramappa, & Alegaon, 2013). Further research on similar compounds also corroborates their antitubercular efficacy, particularly those with pyrrolidine substitution (Badiger & Khazi, 2013).

Pharmacophore for PI3K and PIKKs Inhibition

4-(Pyrimidin-4-yl)morpholines, a category including 4-(Pyrrolidin-2-ylmethyl)morpholine, are important pharmacophores for inhibiting PI3K and PIKKs. The morpholine oxygen in these compounds plays a crucial role in forming hydrogen bonds and providing selectivity over the broader kinome (Hobbs et al., 2019).

Synthesis and Characterization of Complexes

4-(Pyrrolidin-2-ylmethyl)morpholine has been used in the synthesis and characterization of various complexes, including Co(III) complexes. These complexes have been studied for their potential applications in different fields, with a focus on their structural properties (Amirnasr et al., 2001).

Photophysical and Biomolecular Binding Properties

Studies on derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine have explored their photophysical properties and biomolecular binding characteristics. This research has implications in areas like molecular interactions and the design of functional materials (Bonacorso et al., 2018).

Chemical and Structural Analysis

Chemical and structural analyses of compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine using techniques like density functional methods and vibrational spectroscopy have been conducted. Such studies provide insights into the molecular structure and behavior of these compounds (Avcı, Atalay, Cömert, & Dinçer, 2011).

Green Polymerization

4-(Oxiran-2-ylmethyl)morpholine, a related compound, has been synthesized and subjected to green polymerization, highlighting the potential of these compounds in environmentally friendly polymer production (Seghier & Belbachir, 2016).

Synthesis of Novel Analgesics

Research has been conducted on synthesizing novel analgesics using derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine. These studies aim to develop potent and safer analgesics with improved affinity toward opioid receptors (Borowiecki, 2022).

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .

properties

IUPAC Name

4-(pyrrolidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSROHBEMVRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405844
Record name 4-(Pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-2-ylmethyl)morpholine

CAS RN

215503-90-5
Record name 4-(Pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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